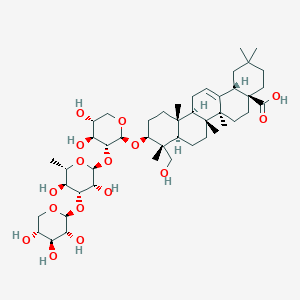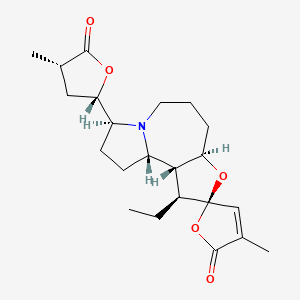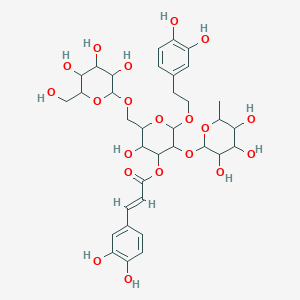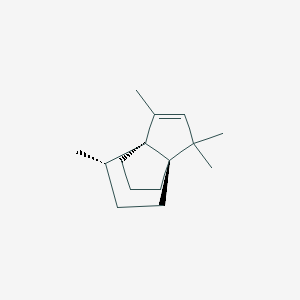![molecular formula C15H24O4 B1255701 (1S,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane](/img/structure/B1255701.png)
(1S,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane is a semisynthetic derivative of artemisinin, a well-known antimalarial agent derived from the plant Artemisia annua. This compound lacks a lactone carbonyl group at the 10-position, which distinguishes it from artemisinin. This modification enhances its antimalarial properties, although it also results in lower solubility and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: (1S,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane can be synthesized through a series of chemical transformations starting from artemisinin. The process involves the reduction of artemisinin using boron trifluoride-diethyl ether and sodium borohydride to produce 10-deoxoartemisinin . Another method involves microbial transformation, where microorganisms such as Cunninghamella echinulata and Cunninghamella elegans are used to hydroxylate deoxoartemisinin at multiple sites .
Industrial Production Methods: Industrial production of deoxoartemisinin typically involves large-scale chemical synthesis using the aforementioned reduction methods. The process is optimized to ensure high yield and purity of the final product. Microbial transformation methods are also being explored for industrial applications due to their potential for producing structurally diverse derivatives .
Chemical Reactions Analysis
Types of Reactions: (1S,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: The reduction of artemisinin to deoxoartemisinin is a key step in its synthesis.
Substitution: this compound can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Sodium borohydride and boron trifluoride-diethyl ether are commonly used.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products:
Hydroxylated Derivatives: These are formed through oxidation and have improved properties.
Reduced Derivatives: These are formed through reduction and are key intermediates in the synthesis of deoxoartemisinin
Scientific Research Applications
(1S,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various derivatives with potential therapeutic applications.
Biology: this compound and its derivatives are studied for their biological activities, including antimalarial, anti-inflammatory, and anticancer properties.
Medicine: It is being explored as a potential therapeutic agent for various diseases, including malaria and cancer.
Industry: this compound is used in the development of new drugs and in the study of microbial transformation processes
Mechanism of Action
(1S,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane exerts its effects through the generation of reactive oxygen species (ROS) upon activation by heme or ferrous iron. These ROS cause damage to essential macromolecules within the parasite, leading to its death. The compound also affects various molecular targets and pathways, including apoptosis-related proteins and inflammation-related molecules .
Comparison with Similar Compounds
Artemisinin: The parent compound from which deoxoartemisinin is derived. It contains a lactone carbonyl group at the 10-position.
Deoxyartemisinin: Another derivative of artemisinin that lacks the peroxide bridge structure.
Hydroxylated (1S,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecanes: These derivatives have improved properties compared to deoxoartemisinin.
Uniqueness: (1S,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane is unique due to its enhanced antimalarial properties and the absence of the lactone carbonyl group at the 10-position. This structural modification differentiates it from other artemisinin derivatives and contributes to its distinct pharmacological profile .
Properties
Molecular Formula |
C15H24O4 |
|---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
(1S,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane |
InChI |
InChI=1S/C15H24O4/c1-9-4-5-11-10(2)8-16-13-15(11)12(9)6-7-14(3,17-13)18-19-15/h9-13H,4-8H2,1-3H3/t9-,10+,11+,12+,13-,14+,15+/m1/s1 |
InChI Key |
BOQMASYCUFVXCR-LHJKONGQSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H](CO[C@H]3[C@@]24[C@H]1CC[C@@](O3)(OO4)C)C |
Canonical SMILES |
CC1CCC2C(COC3C24C1CCC(O3)(OO4)C)C |
Synonyms |
10-deoxoartemisinin artemisinin, 10-deoxo deoxoartemisinin deoxodeoxyartemisinin deoxoqinghaosu |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


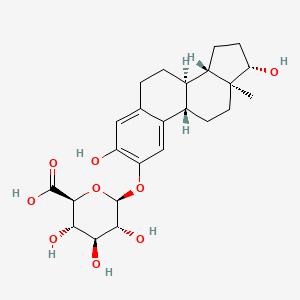
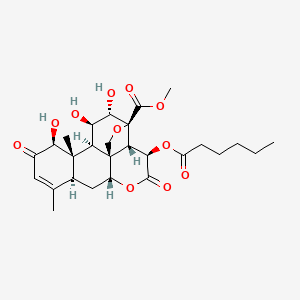
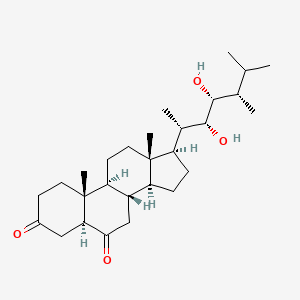
![2-[2-Nitro-4-(trifluoromethyl)benzoyl]-4,4,6,6-tetramethylcyclohexane-1,3,5-trione](/img/structure/B1255624.png)
![9-methyl-3-[(2-methyl-1-imidazolyl)methyl]-2,3,4a,9a-tetrahydro-1H-carbazol-4-one](/img/structure/B1255626.png)
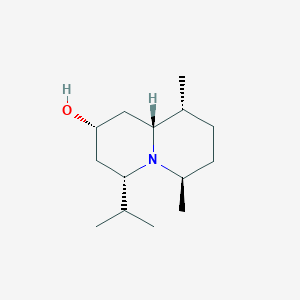
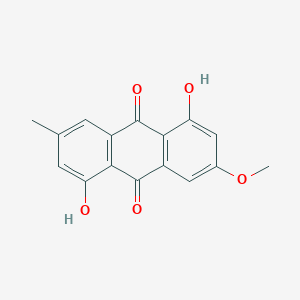
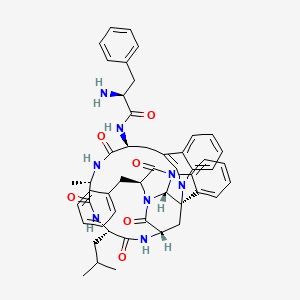
![[(1R,4S,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-methylbutanoate](/img/structure/B1255631.png)
